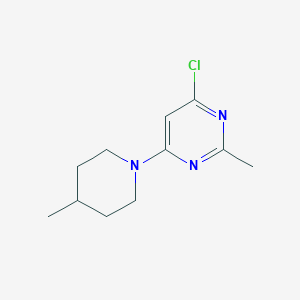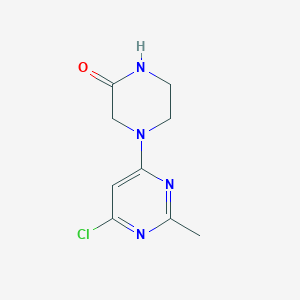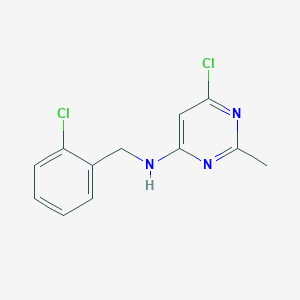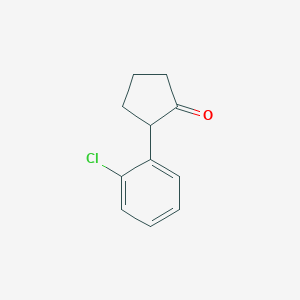
1-Bencil-3-(4-clorofenil)piperazina
Descripción general
Descripción
1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound, in particular, features a benzyl group attached to the nitrogen atom and a 4-chlorophenyl group attached to the other nitrogen atom
Aplicaciones Científicas De Investigación
1-Benzyl-3-(4-chlorophenyl)piperazine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties. Research is ongoing to explore its effects on various biological systems.
Medicine: The compound has shown promise as a potential therapeutic agent. It has been investigated for its antidepressant and anxiolytic properties, and its derivatives are being explored for their pharmacological effects.
Industry: In the pharmaceutical and chemical industries, 1-Benzyl-3-(4-chlorophenyl)piperazine is used in the development of new drugs and chemical products.
Mecanismo De Acción
Target of Action
1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic substance that has been found to have affinity for certain neurotransmitter receptor binding sites in human brain membranes . The primary targets of this compound are the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors .
Mode of Action
The compound interacts with its targets by acting as an agonist at the serotonin receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological processes .
Biochemical Pathways
Upon activation of the serotonin receptors, a series of biochemical reactions are triggered within the cell. These reactions can lead to various downstream effects, such as the release of other neurotransmitters, changes in neural firing rates, and alterations in gene expression .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The activation of serotonin receptors by 1-Benzyl-3-(4-chlorophenyl)piperazine can lead to a variety of molecular and cellular effects. These may include changes in neuronal activity, alterations in the release of other neurotransmitters, and modifications in cellular signaling pathways . These changes can ultimately influence behaviors and physiological processes regulated by the serotonin system, such as mood, appetite, and sleep .
Action Environment
The action, efficacy, and stability of 1-Benzyl-3-(4-chlorophenyl)piperazine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors such as temperature and pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-chlorophenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-chlorophenyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom in 4-chlorophenyl chloride is replaced by the piperazine nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3-(4-chlorophenyl)piperazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced purification techniques, such as recrystallization or chromatography, to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially leading to the formation of derivatives with different functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Comparación Con Compuestos Similares
1-Benzylpiperazine
1-(3-chlorophenyl)piperazine
1-(3-trifluoromethylphenyl)piperazine
1-(4-chlorophenyl)piperazine
1-(2-chlorophenyl)piperazine
Propiedades
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXSFGLOJGTBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467540.png)

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)
![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)




![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)
